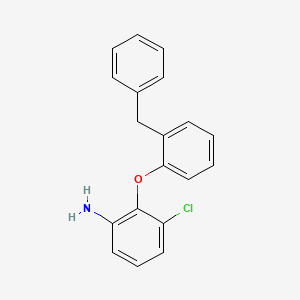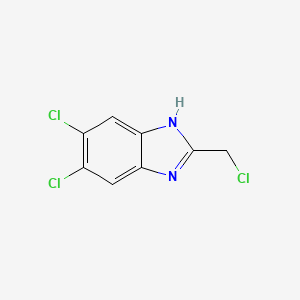
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole
描述
5,6-Dichloro-2-(chloromethyl)-1H-benzimidazole is a compound that belongs to the benzimidazole class, which is characterized by a fusion of benzene and imidazole rings. This class of compounds is known for its biological activity and potential use in various pharmaceutical applications. The specific compound , with its chloro and chloromethyl substituents, is likely to have unique chemical and physical properties that could make it useful as an intermediate in organic synthesis or as a lead compound in drug discovery .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including those with chloro substituents, typically involves the reaction of o-phenylenediamine with carboxylic acids or their derivatives. In the case of 5,6-dichloro-benzimidazole derivatives, the synthesis has been described as involving the use of chloranil and different 2-amino(di)azines without a catalyst or activation . Another approach for synthesizing chloromethyl benzimidazoles involves the elimination of sulfur dioxide from benzimidazole-5(6)-methane-sulfonic acids under the influence of thionyl chloride . These methods provide a pathway to create various substituted benzimidazoles, potentially including 5,6-dichloro-2-(chloromethyl)-1H-benzimidazole.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be extensively characterized using techniques such as X-ray crystallography, NMR, FT-IR, UV/vis spectroscopy, and computational methods like Density Functional Theory (DFT). For instance, the molecular structure of 2-chloromethyl-1H-benzimidazole hydrochloride has been determined by X-ray crystallography, revealing an infinite chain structure through intermolecular hydrogen bonding . Computational studies can provide insights into the optimized geometry, vibrational frequencies, and electronic properties of these molecules .
Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution, due to the presence of halogen atoms that can be replaced by other nucleophiles. The reactivity of these compounds can be exploited to synthesize a wide range of products with different functional groups, which can be useful in medicinal chemistry and other fields .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives are influenced by their molecular structure. For example, the presence of chloro substituents can affect the compound's electron distribution, dipole moment, and stability. The chlorine atoms in 5,6-dichloro-benzimidazole derivatives are positively charged, which is a result of the electron-withdrawing nature of the imidazole ring. This can lead to differences in reactivity compared to non-halogenated benzimidazoles . Additionally, the crystal structure and intermolecular interactions can influence the compound's melting point, solubility, and other physical properties .
科学研究应用
Antitumor Activity of Benzimidazole Derivatives
Benzimidazole derivatives, including imidazole derivatives like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole, have been reviewed for their antitumor activities. Some compounds in this class have advanced to preclinical testing, showcasing the promise of benzimidazole structures in the development of new antitumor drugs and compounds with varied biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Chemical and Biological Properties
The chemistry and properties of benzimidazole derivatives, specifically focusing on compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine, have been extensively reviewed. These compounds have shown a wide range of chemical behaviors and biological activities, including spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such reviews help identify areas of potential research interest and gaps in current knowledge (Boča, Jameson, & Linert, 2011).
DNA Binding Properties
The binding properties of benzimidazole derivatives to DNA, particularly through minor groove binding with specificity for AT-rich sequences, have been highlighted. This characteristic makes these compounds valuable for applications ranging from fluorescent DNA staining in cell biology to potential uses in drug design (Issar & Kakkar, 2013).
Therapeutic Potential
A comprehensive review on the therapeutic potential of benzimidazole has shown its diverse biological and clinical applications. The benzimidazole core is present in various groups of biological agents, indicating its importance in the synthesis and development of new therapeutic compounds across a range of pharmacological categories (Babbar, Swikriti, & Arora, 2020).
Mechanism of Action in Fungicides
Research into the mechanism of action of benzimidazole fungicides has revealed their role as specific inhibitors of microtubule assembly, acting by binding to the tubulin molecule. This insight is crucial for understanding how benzimidazoles can be used in agriculture and veterinary medicine, as well as their experimental use in cancer chemotherapy (Davidse, 1986).
属性
IUPAC Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3N2/c9-3-8-12-6-1-4(10)5(11)2-7(6)13-8/h1-2H,3H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNRBKGPVGKLNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Cl)N=C(N2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192879 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dichloro-2-(chloromethyl)-1H-benzimidazole | |
CAS RN |
39811-03-5 | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039811035 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 2-chloromethyl-5,6-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

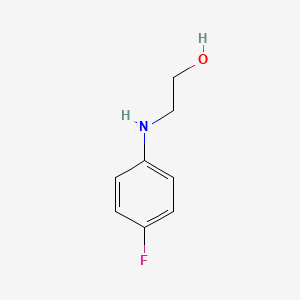
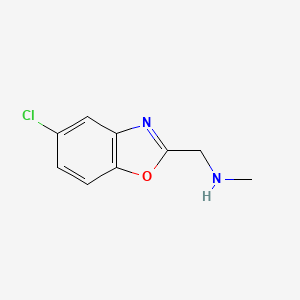

![6,8-Dichloro-3-iodoimidazo[1,2-a]pyridine](/img/structure/B1345051.png)
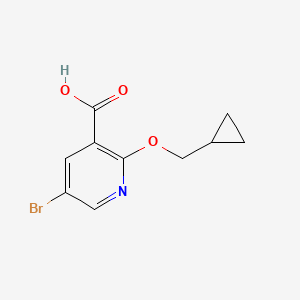
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-(2-hydroxyethyl)-4-piperidinecarboxamide](/img/structure/B1345054.png)


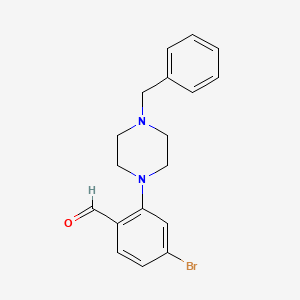



![2-([1,1'-Biphenyl]-2-yloxy)-3-chloroaniline](/img/structure/B1345072.png)
